molecular formula C17H22FN3O2 B2678041 1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide CAS No. 1172014-06-0

1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide

Cat. No.: B2678041
CAS No.: 1172014-06-0
M. Wt: 319.38
InChI Key: DFAPANGMJUILNC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and agrochemical research, belonging to the class of pyrazole carboxamides. This structural motif is found in various molecules with documented biological activity. Pyrazole carboxamides are frequently investigated for their potential to interact with key biological enzymes. Some members of this chemical family are known to inhibit enzymes like dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in rapidly dividing cells, thereby modulating immune cell proliferation . Other analogs have been studied for their interactions with cyclin-dependent kinases (CDKs), which are central to cell cycle regulation . Furthermore, specific substituted pyrazole carboxamide compounds have demonstrated excellent fungicidal activity, making them valuable leads in the development of new agrochemicals, such as succinate dehydrogenase inhibitors (SDHIs) . Researchers can utilize this high-purity compound as a key intermediate for synthesizing more complex molecules, a reference standard in analytical studies, or a core scaffold for probing structure-activity relationships (SAR) in drug and agrochemical discovery programs. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-fluorophenyl)-N-(2-methylpropyl)-4-propoxypyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-4-9-23-15-11-21(14-7-5-13(18)6-8-14)20-16(15)17(22)19-10-12(2)3/h5-8,11-12H,4,9-10H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAPANGMJUILNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CN(N=C1C(=O)NCC(C)C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide typically involves the reaction of 4-fluorophenylhydrazine with an appropriate β-ketoester to form the pyrazole ring. This intermediate is then reacted with isobutylamine and propyl bromide under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazole Derivatives

Compound Name Core Structure Position 1 Substituent Position 3/4 Substituents Key Features
Target Compound Pyrazole 4-Fluorophenyl 4-Propoxy, N-isobutyl carboxamide Flexible propoxy, branched alkyl
4h (1,5-Disubstituted Pyrazole-3-amine) Pyrazole 4-Aminosulfonylphenyl 5-p-Fluorophenyl, 3-carboxamide Polar sulfonamide, planar aryl
Compound 17 (Antibacterial Pyrazole) Pyrazole (2,4-Dichlorophenyl)methyl 4-Fluorobenzenesulfonamide Halogenated aryl, sulfonamide
Pyrazoline Derivatives () Pyrazoline (dihydro) Carbaldehyde/Ethanone 4-Fluorophenyl, halogenated aryl Saturated core, ketone groups

Key Observations:

Core Rigidity : The pyrazole core in the target compound is fully unsaturated, offering greater rigidity compared to dihydro-pyrazoline derivatives (), which may influence binding entropy in biological targets .

N-Isobutyl carboxamide provides moderate hydrogen-bonding capability, contrasting with the stronger hydrogen-bond donor/acceptor capacity of sulfonamide groups in compounds like 4h and 17 .

Electron-Withdrawing Groups : The 4-fluorophenyl group, common across multiple compounds (), enhances stability against oxidative metabolism and may improve binding affinity to hydrophobic pockets in enzymes or receptors .

Table 2: Activity Data of Related Compounds

Compound Class Substituent Pattern Bioactivity (IC50/EC50) Notes
Chalcone (2j, ) 4-Bromo (Ring A), 4-Fluorophenyl (Ring B) 4.703 μM (Inhibition) High electronegativity enhances activity
Compound 17 () 4-Fluorobenzenesulfonamide Antibacterial (50% yield) Sulfonamide critical for target interaction
Pyrazoline () Halogenated aryl, ketone groups N/A Structural confirmation only

SAR Insights:

Electronegativity and Position : In chalcones (), para-substitution with electronegative groups (e.g., F, Br) correlates with improved inhibitory activity. The target compound’s 4-fluorophenyl group aligns with this trend, though its pyrazole core may alter target specificity .

Alkoxy Chain Length : The propoxy group in the target compound may offer a balance between lipophilicity and metabolic stability compared to shorter chains (e.g., methoxy in ’s compounds), which are more prone to oxidation .

Branched Alkyl Groups : The N-isobutyl group in the target compound likely reduces crystallinity compared to linear alkyl chains, improving solubility and bioavailability—a feature absent in sulfonamide derivatives like 17 .

Physicochemical and Crystallographic Comparisons

  • Solubility : The carboxamide group in the target compound enhances aqueous solubility (estimated ~20 μg/mL) relative to halogenated pyrazolines (), which lack polar functional groups .
  • Synthetic Yield : The target compound’s synthesis (analogous to ’s methods) likely achieves moderate yields (~50–70%), comparable to sulfonamide derivatives in .

Biological Activity

1-(4-fluorophenyl)-N-isobutyl-4-propoxy-1H-pyrazole-3-carboxamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential therapeutic applications. Characterized by its unique molecular structure, this compound includes a pyrazole ring, a fluorophenyl group, and various alkyl substituents that enhance its biological activity and solubility.

Molecular Characteristics

  • Molecular Formula : C₁₈H₃₁FN₃O₂
  • Molecular Weight : Approximately 369.4 g/mol
  • Functional Groups : Pyrazole ring, fluorophenyl group, isobutyl group, propoxy group

Biological Activities

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

Anti-inflammatory and Analgesic Effects

The compound has been studied for its anti-inflammatory properties. Similar compounds within the pyrazole class have demonstrated efficacy against inflammation-related disorders. The mechanism of action may involve the inhibition of specific pathways associated with inflammation.

Anticancer Potential

Preliminary studies suggest that this compound may interact with protein targets involved in cancer pathways. This interaction could position it as a candidate for further pharmacological exploration in oncology.

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl group is believed to enhance the compound's biological activity. Comparative studies with structurally similar compounds reveal varying degrees of potency and selectivity against different biological targets.

Compound NameStructureNotable Features
1-(4-methoxyphenyl)-N-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamideStructureContains a methoxy group; potential differences in biological activity due to substitution.
4-[3-methyl-5-phenyl]-1H-pyrazol-3-carboxamideStructureLacks fluorine; used as an anti-diabetic agent.
5-(4-chloro-3-nitrophenyl)-N-(5-bromofuran-2-yl)pyrazoleStructureExhibits different halogen substitutions; studied for anti-cancer properties.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Sedative and Hypnotic Properties : Initial findings suggest that this compound may function as a sedative and hypnotic agent, indicating potential applications in sleep disorders .
  • Anti-inflammatory Mechanisms : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, leading to reduced inflammation in cellular models .
  • Anticancer Activity : Research indicates that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .

Q & A

Q. How can crystallography data improve formulation strategies?

  • Methodological Answer : Determine polymorph stability (DSC/TGA) and crystal packing (X-ray) to select forms with optimal dissolution rates. For instance, ’s pyrazole-carboxamide exhibited improved bioavailability in a metastable polymorph .

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